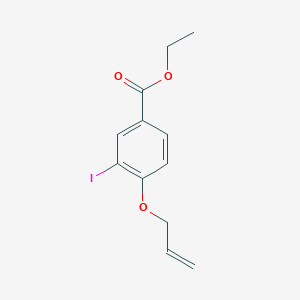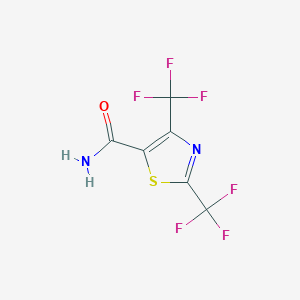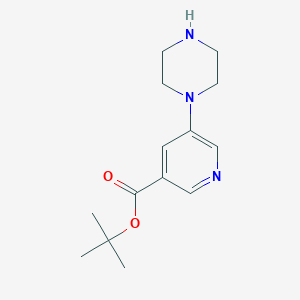
5-Piperazin-1-yl-nicotinic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Piperazin-1-yl-nicotinic acid tert-butyl ester (5-PNB) is an important compound in the field of organic chemistry, with a wide range of applications in synthesis and scientific research. 5-PNB is a tert-butyl ester of 5-piperazin-1-yl-nicotinic acid (5-PNA), a derivative of nicotinic acid (vitamin B3). 5-PNB is a white solid with a melting point of 109-110°C and is soluble in organic solvents, such as methanol, ethanol, and acetone. 5-PNB has been used in numerous research studies, including those related to drug development, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
5-Piperazin-1-yl-nicotinic acid tert-butyl ester has many applications in scientific research, including drug development, biochemical and physiological effects, and lab experiments. This compound has been used to study the effects of nicotinic acid on the human body, as well as its potential as a drug target. This compound has also been used to study the effects of nicotinic acid on the cardiovascular system, as well as its potential as a therapeutic agent for the treatment of cardiovascular diseases. This compound has also been used to study the effects of nicotinic acid on the nervous system, as well as its potential as a therapeutic agent for the treatment of neurological disorders.
Wirkmechanismus
5-Piperazin-1-yl-nicotinic acid tert-butyl ester acts as an agonist at the nicotinic acid receptor, which is located in the brain and other tissues. The receptor binds to this compound, triggering a cascade of biochemical events that lead to the activation of various intracellular pathways. These pathways are responsible for the physiological effects of this compound, such as increased energy and alertness, improved mood, and reduced appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. This can lead to increased energy and alertness, improved mood, and reduced appetite. This compound has also been found to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Piperazin-1-yl-nicotinic acid tert-butyl ester in lab experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized using the two-step process described above. This compound is also a relatively stable compound, which makes it suitable for use in lab experiments.
However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its effects on the human body are still not fully understood. Additionally, this compound is an agonist at the nicotinic acid receptor, which can lead to the activation of various intracellular pathways that may not be desirable in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Piperazin-1-yl-nicotinic acid tert-butyl ester. These include further research into its biochemical and physiological effects, as well as its potential as a drug target. Additionally, further research into the mechanism of action of this compound could help to better understand its effects on the human body. Finally, further research into the synthesis of this compound could help to improve the efficiency and cost-effectiveness of the synthesis process.
Synthesemethoden
5-Piperazin-1-yl-nicotinic acid tert-butyl ester can be synthesized using a two-step process. The first step involves the reaction of 5-PNA with tert-butyl chloride in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to form this compound. The second step involves the hydrolysis of the ester group of this compound to form 5-PNA. This two-step process is a simple and efficient way to synthesize this compound.
Eigenschaften
IUPAC Name |
tert-butyl 5-piperazin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-8-12(10-16-9-11)17-6-4-15-5-7-17/h8-10,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLPTCGLSMVUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
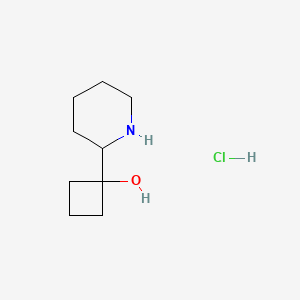
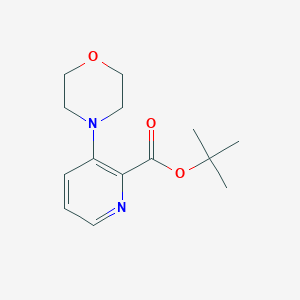
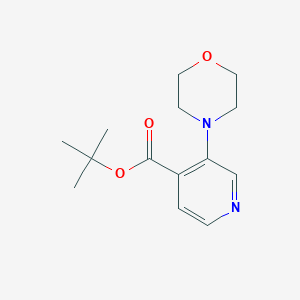
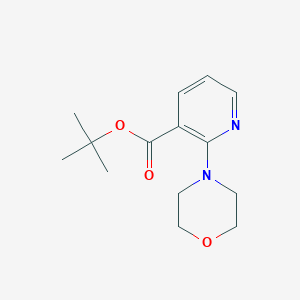
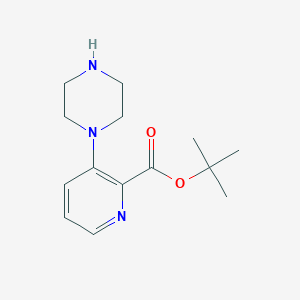
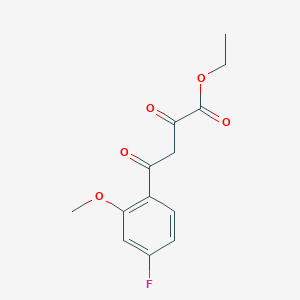
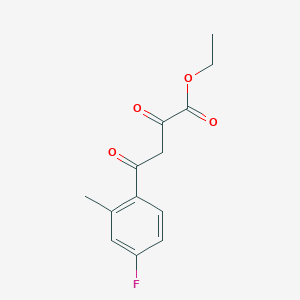
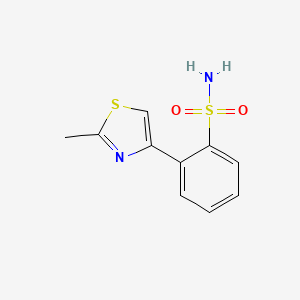
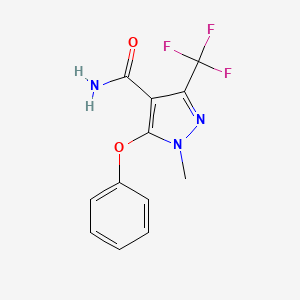
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
